molecular formula C15H21FN2O3 B2370701 N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isobutyloxalamide CAS No. 1798543-95-9

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isobutyloxalamide

Cat. No.: B2370701
CAS No.: 1798543-95-9
M. Wt: 296.342
InChI Key: CHQDYROUHOSOMU-UHFFFAOYSA-N
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Description

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isobutyloxalamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxyethyl chain, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isobutyloxalamide typically involves the reaction of 3-fluorophenylacetic acid with methoxyethylamine to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isobutyloxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methoxyethyl chain can improve solubility and bioavailability. The oxalamide moiety may participate in hydrogen bonding with target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-fluorophenyl)-N2-(2-methoxyphenethyl)oxalamide: Similar structure but with a different substitution pattern on the aromatic ring.

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a fluorophenyl group but with a sulfonamide moiety instead of an oxalamide.

Uniqueness

N1-(2-(3-fluorophenyl)-2-methoxyethyl)-N2-isobutyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl chain and the oxalamide moiety differentiates it from other fluorophenyl-containing compounds, potentially leading to unique applications and mechanisms of action.

Properties

IUPAC Name

N'-[2-(3-fluorophenyl)-2-methoxyethyl]-N-(2-methylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-10(2)8-17-14(19)15(20)18-9-13(21-3)11-5-4-6-12(16)7-11/h4-7,10,13H,8-9H2,1-3H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQDYROUHOSOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CC(=CC=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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